molecular formula C15H22N2O B7507860 N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide

N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide

Cat. No.: B7507860
M. Wt: 246.35 g/mol
InChI Key: JOPIBZOTJGGCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide, commonly known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound is widely used in scientific research due to its ability to enhance synaptic plasticity and improve cognitive function.

Scientific Research Applications

CX614 is widely used in scientific research to investigate the role of AMPA receptors in synaptic plasticity and cognitive function. It has been shown to enhance long-term potentiation (LTP) and improve memory consolidation in animal models. CX614 has also been used to investigate the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

CX614 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, CX614 enhances the response of the receptor to glutamate, resulting in increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CX614 has been shown to enhance LTP and improve memory consolidation in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. CX614 has neuroprotective effects and has been shown to reduce cell death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CX614 is a potent and selective positive allosteric modulator of AMPA receptors, making it a valuable tool for investigating the role of these receptors in synaptic plasticity and cognitive function. However, CX614 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to achieve sustained effects. Additionally, CX614 is not orally bioavailable and must be administered through injection or infusion.

Future Directions

There are several future directions for research on CX614. One area of interest is the development of more potent and selective AMPA receptor modulators that can overcome the limitations of CX614. Another area of interest is the investigation of the therapeutic potential of CX614 for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of CX614 in synaptic plasticity and cognitive function in humans needs to be further investigated.

Synthesis Methods

The synthesis of CX614 involves the reaction of 6-methylpyridine-3-carboxylic acid with cyclohexylamine and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain CX614 in its pure form. The synthesis of CX614 is relatively simple and can be carried out in a laboratory setting.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(14-7-5-4-6-8-14)15(18)13-10-9-12(2)16-11-13/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPIBZOTJGGCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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